molecular formula C23H30N2O3S B11232168 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11232168
M. Wt: 414.6 g/mol
InChI Key: TYMBBIIYACDMRB-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, a carboxamide group, and two aromatic rings substituted with methyl and isopropyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Aromatic Substitution: The aromatic rings are functionalized with methyl and isopropyl groups through electrophilic aromatic substitution reactions.

    Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide: shares structural similarities with other sulfonyl-containing piperidine derivatives.

    N-(2-Isopropylphenyl)-1-(2-methylphenyl)methanesulfonamide: Another compound with a similar sulfonyl and aromatic substitution pattern.

Uniqueness

The unique combination of functional groups in 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)21-12-6-7-13-22(21)24-23(26)19-11-8-14-25(15-19)29(27,28)16-20-10-5-4-9-18(20)3/h4-7,9-10,12-13,17,19H,8,11,14-16H2,1-3H3,(H,24,26)

InChI Key

TYMBBIIYACDMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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